Tredaptive

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tredaptive (extended-release niacin/laropiprant) was a lipid-modifying agent approved by the European Medicines Agency (EMA) in 2008 for treating dyslipidemia, particularly in patients with mixed dyslipidemia or primary hypercholesterolemia inadequately controlled by statins . It combined niacin (vitamin B3), which lowers LDL cholesterol and triglycerides while raising HDL cholesterol, with laropiprant, a prostaglandin D2 receptor antagonist designed to reduce niacin-induced flushing .

Additionally, the trial revealed increased risks of serious non-fatal adverse events, including diabetes complications, infections, bleeding, and musculoskeletal issues . The EMA concluded that the risks outweighed the benefits, leading to market suspension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of laropiprant involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions including halogenation, sulfonation, and cyclization .

Industrial Production Methods

Industrial production of laropiprant and niacin involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Nicotinic Acid Reactivity

Nicotinic acid (pyridine-3-carboxylic acid) participates in several characteristic reactions:

| Reaction Type | Conditions/Partners | Outcome/Product |

|---|---|---|

| Esterification | Alcohols with acid catalysis | Formation of nicotinic acid esters |

| Amidation | Amines under coupling reagents | Nicotinamide derivatives |

| Decarboxylation | High temperatures (>200°C) | Pyridine + CO₂ |

| Oxidation | Strong oxidizing agents (e.g., HNO₃) | Pyridine-3,5-dicarboxylic acid |

Key Findings :

-

Solid-state oxidation studies in pharmaceuticals show nicotinic acid derivatives are prone to oxidation under humid conditions, forming degradation byproducts .

-

Hydrolysis of ester prodrugs (e.g., inositol hexanicotinate) releases free nicotinic acid in vivo .

Laropiprant Reactivity

Laropiprant ([3-([(4-chlorophenyl)methyl]amino)carbonyl]-2-methyl-4-(trifluoromethyl)pyridine-1-oxide) exhibits the following reactivities:

| Reaction Type | Conditions/Partners | Outcome/Product |

|---|---|---|

| Hydrolysis | Acidic/basic aqueous media | Cleavage of amide bond |

| Photodegradation | UV light exposure | Ring-opening products |

| Oxidative metabolism | Hepatic CYP450 enzymes | Hydroxylated metabolites |

Key Findings :

-

Stability studies indicate sensitivity to hydrolysis at extreme pH levels, necessitating enteric coating in formulations .

-

Metabolized primarily via glucuronidation and sulfation, with no active metabolites identified .

Drug-Drug Interactions

This compound’s components influence enzymatic pathways, leading to clinically significant interactions:

| Interaction Partner | Mechanism | Outcome |

|---|---|---|

| Aspirin | Competition for glucuronidation enzymes | Increased bleeding risk |

| Statins | CYP3A4 inhibition by laropiprant | Elevated statin plasma levels |

Clinical Data from HPS2-THRIVE Study :

| Adverse Event | Incidence (this compound vs. Placebo) | p-value |

|---|---|---|

| Gastrointestinal bleeding | 3.4% vs. 2.2% | <0.001 |

| New-onset diabetes | 9.1% vs. 7.3% | 0.002 |

| Skin reactions | 5.7% vs. 1.2% | <0.001 |

Degradation Pathways

Stability studies under accelerated conditions reveal:

-

Nicotinic acid : Forms nicotinamide via ammonolysis in the presence of amino excipients .

-

Laropiprant : Degrades to 4-chlorobenzylamine under hydrolytic stress, a potential irritant .

Synthetic Considerations

Optimization of this compound’s formulation required:

Scientific Research Applications

Efficacy in Lipid Management

Tredaptive has been studied for its effectiveness in lowering lipid levels when used alone or in conjunction with statins. The combination of nicotinic acid and laropiprant aims to enhance the lipid-lowering effects beyond what statins can achieve alone.

Clinical Studies Overview

- HPS2-THRIVE Study : This large-scale clinical trial involved 25,673 patients at high risk for cardiovascular events. The study aimed to evaluate the effect of this compound on major vascular events compared to statin therapy alone. Results indicated no significant difference in the composite primary endpoint (coronary death, non-fatal heart attack, stroke, or revascularization) between the two groups after a median follow-up of 3.9 years. Specifically, 13.2% of patients on this compound plus statin experienced major vascular events compared to 13.7% on statin therapy alone (risk ratio 0.96; p=0.29) .

- Lipid Profile Improvements : In various trials, this compound demonstrated significant reductions in low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and total cholesterol (TC). For instance, patients taking this compound (2000 mg/40 mg) showed a decrease in LDL-C by 18.9% compared to a placebo group . Additionally, when combined with statins, this compound further enhanced lipid profiles by lowering LDL-C by up to 47.9% over 12 weeks .

Safety and Adverse Reactions

Despite its benefits in lipid management, this compound was associated with several safety concerns:

- Adverse Events : The HPS2-THRIVE study reported an increase in non-fatal serious adverse events among patients taking this compound . Specific adverse reactions included myopathy and rhabdomyolysis, particularly at higher doses .

- Withdrawal from Market : Due to the unfavorable risk-benefit ratio highlighted by clinical studies, regulatory authorities advised against prescribing this compound as of January 2013 .

Case Studies and Research Findings

The following table summarizes key findings from notable studies involving this compound:

| Study Name | Sample Size | Duration | Key Findings |

|---|---|---|---|

| HPS2-THRIVE | 25,673 | 3.9 years | No significant reduction in major vascular events vs statins |

| Lipid Management Trial | Varies | 12 weeks | Significant reductions in LDL-C (-47.9%) with combination therapy |

| Safety Review | N/A | N/A | Increased incidence of myopathy and serious adverse events |

Mechanism of Action

Niacin lowers cholesterol by inhibiting the hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids. This decreases the transport of free fatty acids to the liver, reducing the synthesis of very low-density lipoprotein cholesterol and low-density lipoprotein cholesterol . Laropiprant acts as a selective antagonist of the prostaglandin D2 receptor subtype DP1, inhibiting the vasodilation caused by prostaglandin D2 and thus reducing niacin-induced flushing .

Comparison with Similar Compounds

Niacin Monotherapy (Niaspan)

- Both failed to improve clinical outcomes despite favorable lipid changes.

CETP Inhibitors (Dalcetrapib, Anacetrapib, Evacetrapib)

- Key Insight : CETP inhibitors like anacetrapib show stronger HDL elevation than this compound but remain unproven in reducing cardiovascular risk .

Statins and Ezetimibe

| Parameter | This compound | Statins + Ezetimibe |

|---|---|---|

| Mechanism | Niacin-based | HMG-CoA reductase inhibition + cholesterol absorption blockade |

| Lipid Effects | Modest LDL ↓, HDL ↑ | LDL ↓ 50–60%, limited HDL effects |

| Clinical Outcomes | No added benefit over statins | Proven CV risk reduction (e.g., IMPROVE-IT trial) |

| Safety | High risk of side effects | Statin-associated myopathy, ezetimibe well-tolerated |

- Key Difference : Statin/ezetimibe combinations are first-line due to proven efficacy and safety, unlike this compound .

PCSK9 Inhibitors (Evolocumab)

- Key Insight : Evolocumab outperforms this compound in LDL reduction and has demonstrated clinical benefits .

Q & A

Basic Research Questions

Q. How to design a robust clinical trial for evaluating Tredaptive’s efficacy in modulating lipid profiles?

- Methodological Answer : Begin by operationalizing variables such as LDL-C reduction, HDL-C elevation, and adverse event rates. Use a randomized controlled trial (RCT) design with double-blinding to minimize bias. Ensure hypotheses are explicit (e.g., "Tredaptine reduces LDL-C by ≥20% vs. placebo") and align endpoints with regulatory guidelines. Incorporate power analysis to determine sample size, ensuring statistical validity .

Q. What are key considerations when formulating hypotheses about this compound’s mechanism of action?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example, test whether this compound’s niacin component independently drives lipid modulation or synergizes with laropiprant. Ground hypotheses in prior preclinical data (e.g., receptor-binding assays) and ensure they address gaps in mechanistic understanding .

Q. How to ensure research questions are both specific and measurable in this compound pharmacodynamic studies?

- Methodological Answer : Avoid broad queries like “Does this compound work?” Instead, ask, “What is the dose-dependent effect of this compound on apolipoprotein B levels over 12 weeks?” Use validated biomarkers (e.g., NMR lipoprotein profiles) and define thresholds for clinical significance (e.g., ≥5% reduction in ApoB) .

Advanced Research Questions

Q. How to address contradictory findings between preclinical and clinical data on this compound’s cardiovascular outcomes?

- Methodological Answer : Conduct a systematic review to identify confounders (e.g., species-specific metabolic differences in animal models). Re-analyze raw trial data using sensitivity analyses to test robustness. If contradictions persist, design a translational study bridging in vitro (e.g., endothelial cell assays) and human data (e.g., vascular imaging) to reconcile mechanisms .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-patient variability. For ordinal outcomes (e.g., adverse event severity), apply proportional odds regression. Pre-specify adjustments for multiplicity in exploratory analyses to reduce Type I errors .

Q. How to design replication studies for this compound trials with conflicting results across populations?

- Methodological Answer : Adopt a prospective meta-analysis framework, harmonizing protocols (e.g., inclusion criteria, endpoint definitions) across regions. Share raw datasets and analytical pipelines to enable independent verification. Use Bayesian methods to quantify the probability of replication given prior data .

Q. What strategies mitigate bias when analyzing post-hoc subgroups in this compound trials?

- Methodological Answer : Predefine subgroups in the statistical analysis plan (SAP) to avoid data dredging. Apply false-discovery-rate (FDR) corrections for exploratory subgroup analyses. Use interaction tests (e.g., Cox proportional hazards models) to assess heterogeneity of treatment effects .

Q. Methodological Frameworks

Q. How to operationalize qualitative research on patient adherence to this compound regimens?

- Methodological Answer : Develop semi-structured interview guides exploring barriers (e.g., flushing symptoms). Use thematic analysis with intercoder reliability checks. Triangulate findings with quantitative adherence metrics (e.g., pill counts) to enhance validity .

Q. What ethical safeguards are critical when enrolling high-risk populations in this compound trials?

- Methodological Answer : Implement dynamic consent processes for participants with cardiovascular comorbidities. Establish independent data monitoring committees (DMCs) to review safety endpoints. Adhere to CONSORT guidelines for reporting adverse events .

Q. How to ensure transparency when publishing negative results from this compound studies?

- Methodological Answer : Pre-register studies on ClinicalTrials.gov , including null hypotheses. Use the EQUATOR Network’s reporting standards (e.g., CONSORT for RCTs). Archive de-identified data in repositories like Dryad for independent re-analysis .

Q. Tables: Key Considerations

Properties

CAS No. |

1046050-73-0 |

|---|---|

Molecular Formula |

C27H24ClFN2O6S |

Molecular Weight |

559.0 g/mol |

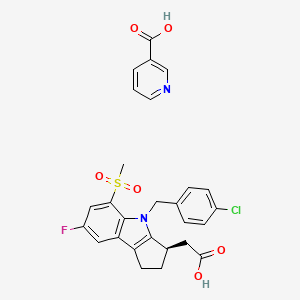

IUPAC Name |

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C21H19ClFNO4S.C6H5NO2/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;8-6(9)5-2-1-3-7-4-5/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);1-4H,(H,8,9)/t13-;/m1./s1 |

InChI Key |

ZZRFQBQNZLFESZ-BTQNPOSSSA-N |

SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

Isomeric SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

Key on ui other cas no. |

1046050-73-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.